5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

描述

Structure and Synthesis:

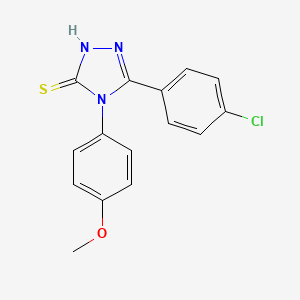

The compound 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol features a triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methoxyphenyl group at position 4, and a thiol (-SH) moiety at position 2. It is synthesized via cyclization of precursor hydrazinecarbothioamides, often involving S-alkylation or Schiff base formation . Microwave-assisted synthesis has been reported for similar triazole-3-thiol derivatives, enhancing reaction efficiency .

Biological Relevance:

Triazole-3-thiol derivatives are recognized for diverse biological activities, including enzyme inhibition (e.g., YUC proteins in auxin biosynthesis ), antimicrobial , and anti-inflammatory properties . The 4-chlorophenyl and 4-methoxyphenyl substituents likely contribute to electronic and steric effects that modulate binding affinity and selectivity.

Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-20-13-8-6-12(7-9-13)19-14(17-18-15(19)21)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFSBHLGMNGOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorophenyl hydrazine with 4-methoxyphenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The use of optimized reaction conditions, such as controlled temperature and pH, ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential antiviral, antibacterial, and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It has shown efficacy in preclinical studies for the treatment of certain cancers and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and surface science.

作用机制

The mechanism by which 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves the interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The phenyl groups enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

Enzymes: Inhibition of proteases and kinases.

Receptors: Binding to G-protein-coupled receptors (GPCRs).

Pathways: Modulation of signaling pathways involved in cell proliferation and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4 and 5

Key Observations :

- Electron-Donating vs.

- Hybrid Derivatives : Attachment of benzothiazole (e.g., compound 6r ) via a thioether linkage introduces π-π stacking capabilities, which may enhance antimicrobial activity compared to the parent structure.

Table 2: Comparison of Inhibitory Activities (IC₅₀)

Insights :

- Substituent Position Matters : Ortho-substituted chloro derivatives (e.g., 2-chlorophenyl in ) exhibit higher potency (IC₅₀ = 1.50 μM) than para-methoxy analogs (IC₅₀ = 4.89 μM), highlighting the importance of halogen placement for enzyme inhibition.

- Role of Auxiliary Moieties : Yucasin, lacking the 4-methoxyphenyl group, targets YUC proteins but may have reduced selectivity compared to bulkier derivatives .

生物活性

5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a triazole ring that is known for its ability to interact with various biological targets, making it a candidate for pharmaceutical development.

The molecular formula of this compound is C13H10ClN3O2S, with a molecular weight of 307.76 g/mol. The structure includes both chlorophenyl and methoxyphenyl groups which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN3O2S |

| Molecular Weight | 307.76 g/mol |

| IUPAC Name | This compound |

| InChI Key | SYEZTFAAGFNVLL-UHFFFAOYSA-N |

Antimicrobial Properties

Research has shown that derivatives of triazole-3-thiols exhibit significant antimicrobial activity. For instance, studies have indicated that compounds similar to this compound demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for different derivatives tested .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study focusing on triazole derivatives highlighted their cytotoxic effects against several cancer cell lines including melanoma and triple-negative breast cancer cells. Compounds similar to this compound were found to induce significant cell cycle arrest and apoptosis in these cancer cell lines .

The mechanism through which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or disruption of cellular processes. The triazole ring can chelate metal ions and form hydrogen bonds with target proteins, influencing pathways critical for cell survival and proliferation. For example, some studies suggest that these compounds can inhibit tubulin polymerization, a vital process in cancer cell division .

Study on Antimicrobial Activity

A comprehensive study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial properties against common pathogens. The most potent compounds exhibited MIC values as low as 31.25 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Study on Anticancer Activity

In another research effort, a series of triazole derivatives were assessed for their antiproliferative effects on colorectal cancer cells (HT-29). The most active compound from this series showed an IC50 value in the micromolar range, demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells .

常见问题

Q. What are the challenges in characterizing tautomeric forms of the triazole-thiol moiety?

- Methodology : The thiol-thione tautomerism complicates spectral interpretation. X-ray crystallography definitively assigns the dominant tautomer (typically thione in solid state). In solution, ¹³C-NMR and pH-dependent UV-Vis spectroscopy (200–400 nm) monitor tautomeric shifts .

Methodological Considerations

Q. Which chromatographic techniques are optimal for separating triazole-thiol derivatives?

Q. How is stability assessed under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization enhances stability by reducing hydrolytic cleavage of the triazole ring. LC-MS identifies degradation products (e.g., hydrolyzed thiols) .

Data Interpretation and Reporting

Q. How should researchers report crystallographic data for reproducibility?

Q. What statistical methods validate biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。